BC-7013
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BC-7013 is a novel semi-synthetic pleuromutilin derivative. Pleuromutilins are a class of antibiotics derived from the fungal diterpene pleuromutilin. This compound has shown potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae .
Preparation Methods
BC-7013 is synthesized through a series of chemical reactions starting from pleuromutilin. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are still under development, as the compound is in the early stages of clinical development .
Chemical Reactions Analysis
BC-7013 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are derivatives of pleuromutilin with modifications at specific positions on the molecule .
Scientific Research Applications
BC-7013 has several scientific research applications, particularly in the field of antibacterial therapy. It has demonstrated potent activity against a wide range of Gram-positive bacteria, including MRSA, community-acquired MRSA, and penicillin-resistant Streptococcus pneumoniae . This compound is being developed for the topical treatment of uncomplicated skin and skin structure infections (uSSSI) . Additionally, it has shown activity against Chlamydia trachomatis, the leading cause of blindness in the world, and Propionibacterium acnes, the causative agent of acne .
Mechanism of Action
BC-7013 exerts its antibacterial effects by inhibiting bacterial protein synthesis. This binding occurs with high affinity and specificity, leading to the inhibition of bacterial proteins and the cessation of bacterial growth .
Comparison with Similar Compounds
BC-7013 is part of the pleuromutilin class of antibiotics, which includes other compounds such as retapamulin and lefamulin . Compared to these similar compounds, this compound has shown significantly more potent activity against certain bacterial strains . For example, the MIC 90 values for this compound against MRSA strains are up to 20-fold lower than those of mupirocin and 8-fold lower than those of retapamulin . This highlights the uniqueness of this compound in terms of its antibacterial potency.
Similar Compounds
- Retapamulin
- Lefamulin
- Tiamulin
- Valnemulin
This compound stands out due to its enhanced activity against resistant bacterial strains and its potential for topical treatment of skin infections .
Properties
CAS No. |
1028291-66-8 |
---|---|
Molecular Formula |
C29H40O5S |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[3-(hydroxymethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C29H40O5S/c1-6-27(4)15-23(34-24(32)17-35-21-9-7-8-20(14-21)16-30)28(5)18(2)10-12-29(19(3)26(27)33)13-11-22(31)25(28)29/h6-9,14,18-19,23,25-26,30,33H,1,10-13,15-17H2,2-5H3/t18-,19+,23-,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
KELRBTWVTDHIHS-KGTFJIFRSA-N |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BC-7013; BC7013; BC 7013 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.